3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of fluorinated quinolines, including those involving cyclization, cycloaddition reactions, halogen atom substitutions, and direct fluorinations . For instance, Compound 182 was synthesized by reacting 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxiran-2-yl)quinoline, followed by elimination of the protective BOC group and alkylation of the piperidinyl fragment with 2-[(2-bromo-ethyl)sulfanyl]-1,4-difluorobenzene .
Physical and Chemical Properties Analysis
Future Directions
: Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorinated Quinolines: Synthesis, Properties, and Applications. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 59–109). Springer. Link : Sigma-Aldrich. (2012). 4-Phenyl-2,3,3a,4,5,9b-hexahydro-furo [3,2-c]-quinoline. Link : Springer. (2016). Synthesis and therapeutic potential of quinoline derivatives. Link : Royal Society of
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-11-7-5-10(6-8-11)15-13-9-18-14-4-2-1-3-12(14)16(13)20-19-15/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKGDPJUJSDRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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